molecular formula C18H17ClN2O2S B2760901 {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol CAS No. 477713-19-2

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2760901
CAS No.: 477713-19-2
M. Wt: 360.86
InChI Key: JSONNXUTXSQACA-UHFFFAOYSA-N
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Description

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is a synthetically derived imidazole-based compound designed for biochemical research and investigational applications. The structure of this molecule is of particular interest due to its hybrid pharmacophore design, incorporating a benzyl-imidazole core linked to a sulfinyl-bearing group. The benzyl-imidazole scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzymatic targets and biological receptors. Research into analogous compounds has suggested potential for enzyme inhibition, warranting further investigation into the specific mechanism of action and binding affinity of this derivative. The presence of the sulfinyl group and the methanol functionality may enhance the molecule's solubility and provide a handle for molecular interactions, such as hydrogen bonding, within active sites. This compound is supplied exclusively for laboratory research purposes to support the development of novel therapeutic agents and the exploration of new biochemical pathways. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfinyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-8-6-15(7-9-16)13-24(23)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSONNXUTXSQACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2S(=O)CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction

Classical imidazole synthesis involves the condensation of α-diketones with aldehydes and ammonia. For this compound, glyoxal and ammonia react with a pre-functionalized diketone to form the 1,5-dihydroimidazole intermediate. Subsequent dehydrogenation using MnO₂ or DDQ yields the aromatic imidazole.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-mediated couplings to install substituents regioselectively. For example, 1-benzyl-5-(hydroxymethyl)imidazole can be synthesized via Suzuki-Miyaura coupling between a boronic ester and a halogenated imidazole precursor. Table 1 summarizes optimized conditions for imidazole functionalization.

Table 1: Reaction Conditions for Imidazole Functionalization

Reaction Type Catalyst System Solvent Yield (%) Reference
Suzuki-Miyaura Coupling PdCl₂(dppe)/Na₂CO₃ Toluene 86
Buchwald-Hartwig Amination Pd(OAc)₂/XPhos DMF 72

Sulfoxide Installation via Oxidation of Sulfide Intermediates

The sulfinyl group is introduced through controlled oxidation of a sulfide precursor.

Synthesis of 4-Chlorobenzyl Thioether

The sulfide intermediate is prepared by nucleophilic substitution between 4-chlorobenzyl chloride and a thiol-containing imidazole derivative. For example, 2-mercaptoimidazole reacts with 4-chlorobenzyl chloride in the presence of K₂CO₃ in DMF, yielding the thioether.

Oxidation to Sulfoxide

Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves selective sulfoxide formation without over-oxidation to sulfone. Alternatives like H₂O₂/CH₃COOH or NaIO₄ are less selective but cost-effective for large-scale applications.

Table 2: Oxidation Conditions for Sulfide-to-Sulfoxide Conversion

Oxidizing Agent Solvent Temperature (°C) Yield (%) Purity (%)
mCPBA CH₂Cl₂ 0 92 99
H₂O₂/CH₃COOH EtOH 25 78 85

Hydroxymethyl Group Introduction

The hydroxymethyl moiety is installed via reduction of a carbonyl precursor or direct hydroxylation.

Reduction of Ester or Aldehyde

A ketone or ester at the C5 position of the imidazole is reduced using NaBH₄ or LiAlH₄ . For instance, 5-carboxyimidazole is esterified to methyl ester, followed by reduction to the alcohol.

Direct Hydroxylation

Transition-metal-catalyzed C–H activation enables direct hydroxylation. Using Pd(OAc)₂ and PhI(OAc)₂ in acetic acid, the C5 position is hydroxylated, though yields remain moderate (≤60%).

Final Assembly and Purification

Convergent synthesis involves coupling the sulfinyl and hydroxymethyl-functionalized imidazole fragments.

Fragment Coupling

The benzyl group is introduced via alkylation of the imidazole nitrogen using benzyl bromide and K₂CO₃ in DMF. Subsequent purification by silica gel chromatography isolates the product.

Crystallization and HPLC Purification

Final purification employs recrystallization from EtOAc/hexane or preparative HPLC with a C18 column (MeOH/H₂O gradient). Table 3 compares purification methods.

Table 3: Purification Efficiency for Target Compound

Method Purity (%) Recovery (%)
Silica Chromatography 95 70
Preparative HPLC 99 85

Analytical Characterization

Critical analytical data validate structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, aromatic Hs), 4.65 (s, CH₂OH), 3.89 (s, SO–CH₂).
  • HRMS : [M+H]⁺ calculated for C₁₈H₁₈ClN₂O₂S: 385.0724; found: 385.0728.

Chemical Reactions Analysis

Types of Reactions

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler imidazole derivative .

Scientific Research Applications

Chemistry

In chemistry, {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of sulfinyl and imidazole groups on biological systems. It may serve as a model compound for understanding the interactions between these functional groups and biological molecules .

Medicine

Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .

Mechanism of Action

The mechanism of action of {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, while the imidazole ring can interact with metal ions and other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Sulfur Atom

The oxidation state of sulfur and substituents on the sulfonyl/sulfinyl group significantly influence bioactivity:

Compound Name Sulfur Oxidation State R Group on Sulfur Key Biological Activity Reference
{1-Benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol Sulfinyl (-S(O)-) 4-Chlorobenzyl COX-2 selectivity (hypothesized) N/A
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Sulfonyl (-SO₂-) Methyl Selective COX-2 inhibitor
{1-Benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol Sulfanyl (-S-) 4-Nitrobenzyl Structural data only
Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate Sulfanyl (-S-) 4-Chlorobenzyl Unknown

Key Observations :

  • Sulfonyl derivatives (e.g., methylsulfonyl) exhibit confirmed COX-2 inhibitory activity due to strong electron-withdrawing effects, which stabilize interactions with the enzyme’s hydrophobic pocket .
  • Sulfinyl analogs (as in the target compound) may offer intermediate electronic properties, balancing metabolic stability and target binding.
  • Sulfanyl (thioether) derivatives are less oxidized and typically show reduced pharmacological potency but improved synthetic accessibility .
Variations in the 1-Benzyl Group

Modifications to the benzyl group at the 1-position alter steric and electronic profiles:

Compound Name 1-Position Substituent 5-Position Substituent Notable Properties Reference
This compound Benzyl -CH₂OH Hypothesized COX-2 selectivity N/A
(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Methyl -CH₂OH Reduced steric bulk; lower COX-2 affinity (predicted)
N-{[1-Benzyl-2-(benzylsulfonyl)-1H-imidazol-5-yl]methyl}-3-chloro-N-[2-(dimethylamino)ethyl]benzamide Benzyl -CH₂-N-substituted Antiproliferative potential

Key Observations :

  • Substitutions on the benzyl group (e.g., 4-chloro) may modulate electronic effects, influencing binding to targets like COX-2 .
Functional Group Modifications at the 5-Position

The hydroxymethyl (-CH₂OH) group at the 5-position is critical for hydrogen bonding with biological targets:

Compound Name 5-Position Substituent Activity Notes Reference
This compound -CH₂OH Potential COX-2 interaction N/A
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol -CH₂OH Confirmed COX-2 inhibition
4-[1-Benzyl-2-(methylthio)-1H-imidazol-5-yl)-3,4,7,8-tetrahydroquinazoline-2,5-dione Fused quinazoline Antihypertensive activity

Key Observations :

  • The hydroxymethyl group is essential for COX-2 binding, as seen in analogs like compound 3 in and .
  • Replacement with bulkier groups (e.g., quinazoline) shifts activity toward antihypertensive effects, highlighting the substituent’s role in target specificity .

Comparative Yields :

  • Sulfinyl analogs are typically synthesized in lower yields (e.g., 54–69% for sulfonyl derivatives in ) compared to sulfanyl precursors due to oxidation challenges .

Biological Activity

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is a complex organic compound characterized by its unique structural features, including an imidazole ring and sulfinyl group. This compound has garnered attention for its potential biological activities, which may have implications in medicinal chemistry and pharmacology.

  • Molecular Formula : C18H17ClN2O3S
  • Molecular Weight : 376.86 g/mol
  • CAS Number : 338962-55-3

This compound's structure includes a benzyl group, a chlorobenzyl group, and a sulfinyl moiety, which contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with imidazole and sulfinyl functionalities exhibit various biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives are known for their effectiveness against a range of pathogens.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. In vitro studies demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64
Escherichia coli>128

Anticancer Activity

In cancer research, this compound was tested on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
MCF-715
A54920
HepG225

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. The effective concentration leading to a 50% reduction in cytokine levels was approximately 10 µM.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis in tumor cells.
  • Antimicrobial Efficacy Study : In another investigation, the compound was tested alongside standard antibiotics to evaluate its synergistic effects. Results indicated enhanced antibacterial activity when combined with ampicillin against resistant strains of bacteria.

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